Product packaging for 4-(Trifluoromethyl)azepan-4-ol(Cat. No.:)

4-(Trifluoromethyl)azepan-4-ol

Cat. No.: B15229427
M. Wt: 183.17 g/mol
InChI Key: IPDHAFJZFXZXST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-(Trifluoromethyl)azepan-4-ol is a versatile azepane-based building block of significant interest in medicinal chemistry and pharmaceutical research. The compound features a seven-membered azepane ring substituted with a trifluoromethyl (CF3) group and a hydroxyl (OH) group at the 4-position, creating a unique three-dimensional scaffold for drug design. The presence of the trifluoromethyl group, a common motif in bioactive molecules, enhances metabolic stability, lipophilicity, and membrane permeability. This compound serves as a key synthetic intermediate for the development of novel therapeutic agents. Research indicates that structurally related azepane derivatives are being actively investigated for their potential in treating infectious diseases. For instance, certain azepane derivatives have demonstrated promising long-acting antiplasmodial activity in preclinical models, showing low nM potency against Plasmodium falciparum strains and a pharmacokinetic profile characterized by a very long half-life, which is a desirable attribute for chemoprophylactic agents . Furthermore, azepane cores are featured in compounds under investigation for the treatment of Hepatitis B virus (HBV) infections, functioning as core protein allosteric modulators that can disrupt viral replication . The primary value of this compound lies in its application as a premium scaffold in hit-to-lead and lead optimization campaigns. Its functional groups allow for further synthetic elaboration, enabling researchers to create diverse chemical libraries for screening against various biological targets. This product is intended For Research Use Only (RUO) and is strictly not for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H12F3NO B15229427 4-(Trifluoromethyl)azepan-4-ol

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(trifluoromethyl)azepan-4-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12F3NO/c8-7(9,10)6(12)2-1-4-11-5-3-6/h11-12H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPDHAFJZFXZXST-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCNC1)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 Trifluoromethyl Azepan 4 Ol

Retrosynthetic Analysis of the 4-(Trifluoromethyl)azepan-4-ol Core

A logical retrosynthetic analysis of this compound begins with the disconnection of the two key functionalities: the tertiary alcohol and the trifluoromethyl group. This leads back to a hypothetical precursor, an N-protected 4-azepanone. The tertiary alcohol could be installed via the nucleophilic addition of a trifluoromethylating reagent (e.g., Ruppert-Prakash reagent, TMSCF₃) to the ketone.

The subsequent and more crucial disconnection involves the formation of the seven-membered azepane ring itself. A powerful and common strategy for constructing medium-sized rings like azepanes is through the ring expansion of more readily available smaller rings. researchgate.net In this context, the azepanone precursor can be traced back to a substituted six-membered ring, specifically a derivative of 4-(trifluoromethyl)cyclohexanone. biosynth.com This commercially available or readily synthesized ketone serves as a versatile starting point for various ring expansion methodologies, which form the primary focus of this discussion.

Strategies for Azepane Ring Formation

The construction of the azepane ring system from a cyclohexane (B81311) precursor is a key synthetic challenge. Among the various methods, ring expansion methodologies offer an elegant approach to introduce the nitrogen atom and expand the carbocyclic frame simultaneously.

Ring Expansion Methodologies

Ring expansion reactions provide a powerful means to synthesize seven-membered heterocycles from six-membered carbocyclic ketones. These transformations leverage classic name reactions to insert a heteroatom into the ring, thereby forming the desired azepane skeleton.

The Neber rearrangement traditionally converts a ketoxime into an α-amino ketone. wikipedia.org While not a direct ring expansion to a lactam, it can be considered as a potential, albeit multi-step, route toward a precursor for the azepane ring.

The proposed sequence would commence with 4-(trifluoromethyl)cyclohexanone. This ketone is first converted to its corresponding oxime by reaction with hydroxylamine. The oxime's hydroxyl group is then activated by converting it into a better leaving group, typically a tosylate, by reacting with tosyl chloride. wikipedia.org Treatment of the resulting oxime tosylate with a base initiates the rearrangement. The base abstracts an α-proton, and the resulting carbanion displaces the tosylate group to form a transient azirine intermediate. Subsequent hydrolysis of this strained three-membered ring yields an α-aminoketone. In this specific case, the product would be 2-amino-4-(trifluoromethyl)cyclohexanone.

StepStarting MaterialReagent(s)Intermediate/Product
14-(Trifluoromethyl)cyclohexanoneH₂NOH4-(Trifluoromethyl)cyclohexanone oxime
24-(Trifluoromethyl)cyclohexanone oximeTsCl, Pyridine (B92270)4-(Trifluoromethyl)cyclohexanone oxime O-tosylate
3Oxime O-tosylateBase (e.g., EtO⁻)2-Amino-4-(trifluoromethyl)cyclohexanone

This table outlines a hypothetical reaction sequence based on the general Neber rearrangement mechanism.

This α-aminoketone is not a direct precursor to the target azepane via simple cyclization. Its conversion to this compound would require a more complex sequence of reactions, such as reductive amination followed by other ring expansion methods, placing this approach outside the direct scope of forming the azepane ring via the Neber rearrangement itself.

The Schmidt reaction offers a more direct method for the ring expansion of cyclic ketones to lactams, which are immediate precursors to cyclic amines. nih.govchimia.ch This reaction involves treating a ketone with hydrazoic acid (HN₃) or an alkyl azide (B81097) in the presence of a strong acid.

When applied to 4-(trifluoromethyl)cyclohexanone, the reaction proceeds via protonation of the carbonyl, followed by nucleophilic attack of the azide to form an azidohydrin intermediate. chimia.ch Subsequent acid-catalyzed dehydration leads to an iminodiazonium ion, which undergoes rearrangement with the expulsion of dinitrogen gas. A critical aspect of this step is the regioselectivity of the alkyl migration. The electron-withdrawing nature of the trifluoromethyl group at the C4 position is expected to disfavor the migration of the more substituted C-C bond. Consequently, the migration of the C2-C3 bond is anticipated to be the major pathway, leading to the formation of 5-(trifluoromethyl)azepan-2-one (B6280621). This lactam can then be reduced to the corresponding azepane.

Starting MaterialReagentsKey IntermediateExpected Product
4-(Trifluoromethyl)cyclohexanoneNaN₃, H₂SO₄Iminodiazonium ion5-(Trifluoromethyl)azepan-2-one
Substituted CyclohexanonesHydrazoic AcidAzidohydrinSubstituted Lactams

This table summarizes the application of the Schmidt reaction for azepane synthesis.

The Baeyer-Villiger oxidation is a well-established method for converting cyclic ketones into the corresponding lactones using peroxyacids or other peroxides. wikipedia.orgsigmaaldrich.com While this reaction inserts an oxygen atom, the resulting lactone is a valuable intermediate that can be readily converted into the desired lactam.

The reaction begins with the protonation of the ketone's carbonyl group, followed by the addition of a peroxyacid to form a tetrahedral intermediate known as the Criegee intermediate. wikipedia.org This is followed by the migration of one of the α-carbon atoms to the adjacent oxygen, displacing a carboxylic acid. The migratory aptitude of the substituents is a key factor in determining the regioselectivity. Generally, more substituted carbons have a higher tendency to migrate. However, the strong electron-withdrawing effect of the trifluoromethyl group significantly reduces the migratory aptitude of the carbon to which it is attached (C4). Therefore, the migration of the unsubstituted methylene (B1212753) carbon (C2 or C6) is expected, leading to the formation of 5-(trifluoromethyl)oxepan-2-one.

This lactone can then be converted to the corresponding 5-(trifluoromethyl)azepan-2-one by treatment with ammonia (B1221849) or a primary amine at elevated temperatures, which can subsequently be reduced to the azepane.

Starting MaterialOxidizing AgentExpected Lactone ProductSubsequent Reaction
4-(Trifluoromethyl)cyclohexanonem-CPBA or CF₃CO₃H5-(Trifluoromethyl)oxepan-2-oneAminolysis (e.g., with NH₃) to form the lactam
Prochiral 4-methylcyclohexanoneH₂O₂, Lipase(R)-4-methylcaprolactoneAsymmetric synthesis example rsc.org

This table illustrates the Baeyer-Villiger approach to azepane precursors.

The aza-Pinacol rearrangement is a variation of the classic Pinacol rearrangement and serves as a powerful tool for ring expansion to form nitrogen-containing rings. rsc.org The reaction involves the acid-catalyzed rearrangement of a 1,2-amino alcohol.

For the synthesis of the this compound core, a hypothetical precursor would be 1-((N-protected-amino)methyl)-2-(trifluoromethyl)cyclohexan-2-ol. Treatment of this amino alcohol with acid would lead to the protonation of the hydroxyl group and its departure as a water molecule, generating a tertiary carbocation. This is followed by a 1,2-alkyl shift, where the carbon atom bearing the protected amino group migrates to the adjacent carbocation center. This migration results in the expansion of the six-membered ring to a seven-membered ring, forming a resonance-stabilized nitrilium ion. Subsequent hydrolysis of this intermediate would yield the desired N-protected 4-(trifluoromethyl)azepan-4-one. This ketone is a direct precursor to the target molecule.

Precursor TypeReagent(s)Key StepProduct
1,2-Diol on a cyclic systemAcid (e.g., H₂SO₄)Carbocation formation and 1,2-alkyl shiftRing-expanded ketone
Hypothetical 1,2-Amino AlcoholAcid (e.g., H₂SO₄, Lewis Acid)Aza-Pinacol RearrangementRing-expanded azepanone

This table conceptualizes the Pinacol rearrangement strategy for azepane ring formation.

Cyclization Reactions

The formation of the seven-membered azepane ring is a key challenge in the synthesis of this compound. Various cyclization strategies can be employed to construct this heterocyclic scaffold.

Intramolecular Carbon-Nitrogen Bond Formation

A primary strategy for forming the azepane ring is through intramolecular reactions that establish a key carbon-nitrogen bond. Reductive amination is a prominent example of this approach. In a hypothetical pathway, a linear amino-aldehyde or amino-ketone precursor can be cyclized. For instance, an aldehyde can undergo intramolecular nucleophilic attack by the amine to form a cyclic hemiaminal or the corresponding iminium ion. nih.gov Subsequent reduction of this intermediate, typically through catalytic hydrogenation, yields the desired saturated azepane ring. nih.gov The efficiency and stereochemical outcome of such reactions can be influenced by the choice of catalyst and reaction conditions.

A proposed mechanism involves the initial formation of a seven-membered cyclic iminium ion from a linear amino-aldehyde, which is then hydrogenated to furnish the azepane structure. nih.gov

Precursor TypeKey IntermediateFinal StepTypical Catalyst
Amino-aldehydeCyclic Iminium IonReductionPalladium (Pd)
Amino-ketoneCyclic ImineReductionPlatinum (Pt), Raney Nickel (Ra-Ni)

This interactive table summarizes potential pathways for intramolecular C-N bond formation.

Radical Cyclization Approaches

Radical cyclizations offer a powerful method for constructing cyclic systems, including the azepane framework, often with high functional group tolerance. nih.gov These reactions typically involve the generation of a radical species which then undergoes an intramolecular addition to an unsaturated moiety, such as an alkene or alkyne, to form the ring.

In a potential application for synthesizing an azepane precursor, a substrate containing a radical precursor (e.g., an alkyl halide) and a tethered alkene could be subjected to radical-generating conditions. For example, treatment with a reagent like samarium(II) iodide (SmI₂) can generate a ketyl radical that initiates a cyclization cascade. nih.gov A well-designed cascade can rapidly assemble the carbon skeleton of the azepane ring in a stereoselective manner. nih.gov Photoredox catalysis also provides a mild method for generating radicals from precursors like aliphatic carboxylic acids for use in cyclization cascades. nih.gov

Olefin Metathesis Based Ring Closures

Ring-closing metathesis (RCM) has emerged as a revolutionary tool for the synthesis of a wide variety of cyclic molecules, including nitrogen-containing heterocycles. atlanchimpharma.comnih.gov This reaction utilizes transition metal alkylidene catalysts, most notably those based on ruthenium (Grubbs catalysts) and molybdenum (Schrock catalysts), to form a new double bond within a molecule from two existing terminal olefins, releasing ethylene (B1197577) as a byproduct. sigmaaldrich.comlibretexts.org

To construct the azepane ring, a diene precursor containing a nitrogen atom in the tether would be subjected to RCM. This would typically yield a dihydroazepine, an unsaturated version of the azepane ring. Subsequent hydrogenation of the newly formed double bond would provide the saturated azepane scaffold. The choice of catalyst is crucial and can influence reaction efficiency and tolerance to other functional groups present in the molecule. sigmaaldrich.com

Catalyst GenerationCommon NameKey Features
First-GenerationGrubbs Catalyst IHigh functional group tolerance.
Second-GenerationGrubbs Catalyst IIHigher activity, suitable for less reactive olefins.
Second-GenerationHoveyda-Grubbs CatalystIncreased stability and thermal robustness. sigmaaldrich.com

This interactive table highlights common catalysts used in Ring-Closing Metathesis.

Palladium-Catalyzed Aminocarbonylation Cyclizations

Palladium-catalyzed aminocarbonylation is a versatile method for synthesizing amides from aryl or alkenyl halides, an amine, and carbon monoxide. d-nb.infoorganic-chemistry.org While typically an intermolecular reaction, it can be adapted for intramolecular cyclization to form lactams (cyclic amides).

In a synthetic approach toward the azepane core, a linear substrate containing both an amine and an alkenyl iodide could undergo an intramolecular palladium-catalyzed aminocarbonylation. nih.gov This process would involve oxidative addition of the palladium(0) catalyst to the carbon-iodine bond, insertion of carbon monoxide, and subsequent nucleophilic attack by the tethered amine to form a seven-membered lactam. nih.gov This lactam could then be reduced using a reagent like lithium aluminum hydride (LiAlH₄) to afford the final azepane ring. The choice of phosphine (B1218219) ligands, such as Xantphos, can be critical for achieving high selectivity and yield in these transformations. nih.govresearchgate.net

Introduction of the Trifluoromethyl Group

The incorporation of a trifluoromethyl (CF₃) group is a crucial step in the synthesis of this compound. This moiety significantly influences the compound's physicochemical properties.

Electrophilic Trifluoromethylation Strategies

Electrophilic trifluoromethylation involves the reaction of a nucleophilic substrate, such as an enolate or enamine, with a reagent that serves as a source of an electrophilic "CF₃⁺" equivalent. This strategy is a direct method for installing the trifluoromethyl group onto a carbonyl compound.

To synthesize this compound, a key intermediate would be azepan-4-one (B24970). The enolate of azepan-4-one, generated by treatment with a suitable base, could be reacted with an electrophilic trifluoromethylating agent. A variety of such reagents have been developed, including hypervalent iodine compounds (e.g., Togni reagents) and sulfonium (B1226848) salts (e.g., Umemoto's reagents). nih.gov These reagents efficiently transfer a CF₃ group to the α-carbon of the ketone, yielding 4-trifluoromethyl-azepan-4-one. The final hydroxyl group can then be installed via reduction of the ketone or by the addition of an organometallic reagent.

Reagent ClassExample ReagentDescription
Hypervalent IodineTogni ReagentsWidely used, commercially available CF₃⁺ sources. nih.gov
Electrophilic Sulfonium SaltsUmemoto's ReagentsPotent trifluoromethylating agents derived from dibenzothiophene.
Selenonium SaltsYagupolskii-Umemoto ReagentsHighly reactive trifluoromethyl donors.

This interactive table lists common reagents for electrophilic trifluoromethylation.

Nucleophilic Trifluoromethylation Approaches

The most direct and widely employed method for the synthesis of this compound involves the nucleophilic trifluoromethylation of a suitable N-protected 4-azepanone precursor. This approach leverages the addition of a trifluoromethyl anion equivalent to the ketone's carbonyl group, which simultaneously generates the C-CF3 bond and the tertiary alcohol functionality upon workup.

The Ruppert-Prakash reagent, (trifluoromethyl)trimethylsilane (B129416) (TMSCF3), is a cornerstone of this methodology. wikipedia.orgorganic-chemistry.orgsemanticscholar.org The reaction is typically initiated by a nucleophilic activator, such as a fluoride (B91410) source (e.g., tetrabutylammonium (B224687) fluoride - TBAF) or a carbonate base. mdpi.comnih.gov The activator interacts with the silicon atom of TMSCF3, liberating a transient trifluoromethyl anion (CF3-). This highly reactive nucleophile then attacks the electrophilic carbonyl carbon of the N-protected 4-azepanone. The resulting intermediate is a silylated tertiary alkoxide, which, upon aqueous or acidic workup, is hydrolyzed to yield the final this compound. semanticscholar.orgnih.gov

The choice of the nitrogen protecting group (e.g., Boc, Cbz) on the azepane ring is crucial to prevent side reactions and ensure the stability of the substrate under the reaction conditions. The efficiency of this transformation is influenced by the choice of solvent, temperature, and the specific activator used. semanticscholar.orgmdpi.com

Table 1: Reagents for Nucleophilic Trifluoromethylation of 4-Azepanone

CF3 SourceActivator/CatalystKey FeaturesReference
(Trifluoromethyl)trimethylsilane (TMSCF3)Tetrabutylammonium fluoride (TBAF), Cesium fluoride (CsF), Potassium carbonate (K2CO3)Forms a silylated alkoxide intermediate; requires workup to yield the alcohol. Widely used and effective for various ketones. wikipedia.orgorganic-chemistry.orgmdpi.com
Fluoroform (HCF3)Potassium tert-butoxide (t-BuOK)Utilizes an inexpensive greenhouse gas as the CF3 source; requires a strong base. wikipedia.org

Radical Trifluoromethylation Methods

Radical trifluoromethylation presents an alternative, though generally less direct, pathway for synthesizing the target compound. These methods involve the generation of a trifluoromethyl radical (•CF3), which then reacts with a suitable precursor. rsc.org A common strategy involves the reaction of a trifluoromethyl radical source with a silyl (B83357) enol ether derived from N-protected 4-azepanone. acs.org

Reagents like trifluoroiodomethane (CF3I), often used in conjunction with a radical initiator such as triethylborane (B153662) or through photoredox catalysis, can generate the necessary •CF3 radical. acs.org The radical adds to the double bond of the silyl enol ether. Subsequent steps would be required to convert the resulting α-trifluoromethyl ketone into the desired tertiary alcohol. This makes the radical approach a multi-step process for obtaining this compound, in contrast to the more direct nucleophilic addition. nih.govacs.org

While highly effective for creating α-trifluoromethyl ketones, the direct radical trifluoromethylation of the 4-azepanone carbonyl is not a standard transformation. The inherent nature of radical reactions makes them less suited for the direct formation of the tertiary alcohol from the ketone compared to nucleophilic methods. acs.orgnih.gov

Pre-functionalized Trifluoromethyl Building Blocks Integration

An alternative synthetic paradigm involves constructing the azepane ring using smaller, pre-functionalized building blocks, where one of the components already contains the trifluoromethyl group. researchgate.netnih.govbeilstein-journals.org This approach avoids the direct trifluoromethylation of a pre-formed azepane ring. researchgate.net

One potential, though complex, strategy is the ring expansion of a smaller N-heterocycle, such as a suitably substituted trifluoromethyl-containing pyrrolidine (B122466). organic-chemistry.org Such methods can offer excellent control over stereochemistry. For example, the reaction of a trifluoromethylated pyrrolidine derivative could be induced to undergo ring expansion to form the seven-membered azepane skeleton. researchgate.netrsc.orgnih.gov Another approach involves the cyclocondensation of linear precursors where one of the starting materials is a trifluoromethyl-containing building block, such as ethyl 4,4,4-trifluoro-3-oxobutanoate. researchgate.netrsc.org

These strategies are often more step-intensive but can be advantageous when specific substitution patterns or high stereochemical purity are required, which might be difficult to achieve through the functionalization of a pre-existing azepanone ring. nih.gov

Formation of the Hydroxyl Functionality

The introduction of the hydroxyl group at the C4 position is intrinsically linked to the method used to install the trifluoromethyl group. The most common route combines the formation of both functionalities in a single conceptual step.

Carbonyl Reduction Pathways

A plausible, albeit less direct, route to this compound is through the reduction of a 4-(trifluoromethyl)azepan-4-one precursor. This two-step sequence involves first preparing the α-trifluoromethyl ketone, followed by its reduction to the tertiary alcohol. organic-chemistry.orgacs.org

The synthesis of the prerequisite α-trifluoromethyl ketone could be achieved via methods like the radical trifluoromethylation of a silyl enol ether of 4-azepanone, as discussed in section 2.3.3. acs.orgacs.org Once obtained, the ketone can be reduced using standard reducing agents. Reagents like sodium borohydride (B1222165) (NaBH4) are typically effective for the reduction of ketones to secondary or tertiary alcohols. acs.orgnih.gov This pathway offers an alternative to direct nucleophilic addition, separating the C-CF3 bond formation from the C-O bond formation.

Hydroxylation Reactions

Direct hydroxylation of a C-H bond at the 4-position of a 4-(trifluoromethyl)azepane (B1649961) is synthetically challenging and not a preferred method for creating the specific quaternary alcohol center. However, hydroxylation reactions are a known method for introducing hydroxyl groups onto the azepane scaffold in other contexts. researcher.lifeacs.orgnih.gov

A well-established method for creating alcohols from alkenes is the hydroboration-oxidation reaction. nih.govwikipedia.orglibretexts.orgmasterorganicchemistry.com In a hypothetical scenario, a precursor such as a 4-(trifluoromethyl)-2,3,6,7-tetrahydro-1H-azepine could undergo hydroboration. In this two-step process, a borane (B79455) reagent adds across the double bond, followed by oxidation (typically with hydrogen peroxide and a base), to yield an alcohol. nih.gov The regioselectivity of this reaction (anti-Markovnikov) means the hydroxyl group adds to the less substituted carbon of the double bond, which could be controlled by the placement of the double bond in the azepine precursor. wikipedia.org While a powerful tool for general azepanol synthesis, this is not the most direct route to the specific target compound.

Diastereoselective Hydroxylation Considerations

When the azepane ring contains pre-existing stereocenters, the formation of the hydroxyl group at C4 can proceed with diastereoselectivity. This is relevant in both nucleophilic trifluoromethylation and carbonyl reduction pathways. acs.orgnih.govacs.orgnih.gov

In the case of nucleophilic addition to a chiral, substituted 4-azepanone, the incoming trifluoromethyl nucleophile may approach the carbonyl face preferentially from one direction due to steric hindrance or electronic guidance from existing substituents. This facial selectivity would result in one diastereomer of the tertiary alcohol being formed in excess. Similarly, the reduction of a chiral 4-(trifluoromethyl)azepan-4-one can also be diastereoselective. The hydride reagent's approach can be directed by the existing stereochemistry on the ring, leading to a preferred configuration of the newly formed alcohol. acs.orgnih.govacs.org

Furthermore, in hydroxylation reactions like the hydroboration-oxidation of a chiral unsaturated azepine, the borane reagent will add to one face of the double bond preferentially, leading to a syn-addition product with a specific diastereomeric outcome. researcher.lifeacs.orgnih.gov The stereochemical outcome in all these cases is highly dependent on the structure of the specific substrate and the reaction conditions employed.

Total Synthesis Approaches to this compound

Linear Synthetic Routes

A plausible linear synthetic route to this compound could commence from a readily available protected azepan-4-one. This strategy involves the sequential construction of the desired functionality on the pre-formed azepane core.

A key step in this proposed synthesis is the nucleophilic trifluoromethylation of a protected azepan-4-one. The protection of the azepane nitrogen is crucial to prevent side reactions and to modulate the reactivity of the ketone. A common protecting group for this purpose is the tert-butyloxycarbonyl (Boc) group, which can be readily introduced and later removed under acidic conditions.

The trifluoromethyl group can be introduced using a variety of reagents. Ruppert's reagent, (trifluoromethyl)trimethylsilane (TMSCF₃), in the presence of a fluoride source such as tetrabutylammonium fluoride (TBAF), is a widely used and effective method for the nucleophilic trifluoromethylation of ketones.

The proposed linear synthesis is outlined below:

Scheme 1: Proposed Linear Synthesis of this compound

StepStarting MaterialReagents and ConditionsProduct
1Azepan-4-one hydrochlorideDi-tert-butyl dicarbonate (B1257347) (Boc)₂O, Triethylamine (B128534) (Et₃N), Dichloromethane (CH₂Cl₂)tert-Butyl 4-oxoazepane-1-carboxylate
2tert-Butyl 4-oxoazepane-1-carboxylate(Trifluoromethyl)trimethylsilane (TMSCF₃), Tetrabutylammonium fluoride (TBAF), Tetrahydrofuran (THF)tert-Butyl 4-hydroxy-4-(trifluoromethyl)azepane-1-carboxylate
3tert-Butyl 4-hydroxy-4-(trifluoromethyl)azepane-1-carboxylateTrifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in an organic solventThis compound

This linear approach is straightforward and relies on well-established chemical transformations. The commercial availability of tert-butyl 4-hydroxy-4-(trifluoromethyl)azepane-1-carboxylate suggests the viability of such a synthetic sequence. bldpharm.com

Convergent Synthetic Pathways

One potential convergent route could involve the ring expansion of a suitably substituted pyrrolidine derivative. It has been reported that fluoroalkylated azepanes can be synthesized through the ring expansion of pyrrolidines. researchgate.netscienceopen.comresearchgate.net This strategy would involve the initial synthesis of a 2-substituted-2-(trifluoromethyl)pyrrolidine which can then be induced to undergo ring expansion to the azepane skeleton.

Stepwise Optimization and Yield Enhancement

In the trifluoromethylation step, the choice of the fluoride source, solvent, and reaction temperature can significantly impact the efficiency of the reaction. While TBAF is a common choice, other fluoride sources like cesium fluoride (CsF) could also be explored. The reaction temperature needs to be carefully controlled to minimize side reactions.

The deprotection of the Boc group is typically achieved under acidic conditions. The choice of acid (e.g., TFA, HCl) and solvent can influence the reaction time and the purity of the final product. Optimization would involve screening different acidic conditions to achieve clean and complete deprotection without compromising the integrity of the trifluoromethylated alcohol.

Stereochemical Control in this compound Synthesis

Since this compound possesses a stereocenter at the C4 position, the development of stereoselective synthetic methods is of significant interest for accessing enantiomerically pure forms of the molecule.

Diastereoselective Synthesis

In the context of substituted azepanes, diastereoselective synthesis becomes relevant when additional stereocenters are present on the ring. While the parent this compound is chiral, it does not have diastereomers. However, if the azepane ring were to be substituted at other positions, controlling the relative stereochemistry of the substituents would be crucial. For instance, diastereoselective hydroboration-oxidation of unsaturated azepene precursors has been shown to yield substituted azepanols with good diastereoselectivity. nih.gov

Enantioselective Synthesis

The enantioselective synthesis of this compound can be approached in several ways. One strategy involves the use of a chiral auxiliary on the azepane nitrogen. This auxiliary could direct the nucleophilic attack of the trifluoromethylating reagent to one face of the ketone, leading to the preferential formation of one enantiomer.

Alternatively, a chiral catalyst could be employed for the trifluoromethylation step. Chiral Lewis acids or organocatalysts have been successfully used in the enantioselective addition of nucleophiles to ketones. The development of a catalytic enantioselective trifluoromethylation of a protected azepan-4-one would be a highly efficient route to chiral this compound.

Another approach involves the kinetic resolution of the racemic alcohol. This could be achieved through enzymatic acylation or other resolution techniques that selectively react with one enantiomer, allowing for the separation of the two.

While specific enantioselective methods for the synthesis of this compound have not been detailed in the literature, the general principles of asymmetric synthesis provide a clear framework for the development of such routes.

Chiral Auxiliary Approaches

There is no specific information available in the surveyed literature regarding the use of chiral auxiliary approaches for the synthesis of this compound.

Asymmetric Catalysis in Ring Formation or Functionalization

Specific examples of asymmetric catalysis, whether metal-mediated or organocatalytic, being used to form the chiral center in this compound during or after the ring formation are not described in the available literature. While general methods for the asymmetric synthesis of related structures exist frontiersin.orgnih.govyoutube.com, their application to this specific target has not been published.

Process Intensification and Green Chemistry Aspects in Synthesis

Detailed studies focusing on process intensification and the application of green chemistry principles specifically for the synthesis of this compound have not been reported. General trends in the synthesis of heterocyclic compounds emphasize sustainable practices. researchgate.netfrontiersin.orgresearchgate.net

Solvent Selection and Minimization

No literature specifically discusses solvent selection or minimization for the synthesis of this compound. General green chemistry principles encourage the use of water, supercritical fluids, or ionic liquids to reduce the environmental impact of organic solvents. frontiersin.orgrsc.org

Catalyst Development for Enhanced Efficiency

There are no reports on the development of specific catalysts to enhance the efficiency of the synthesis of this compound.

Flow Chemistry Applications

The application of flow chemistry to the synthesis of this compound has not been documented. Flow chemistry is increasingly used for the synthesis of various heterocycles, offering benefits such as improved safety, scalability, and efficiency. nih.govcam.ac.ukspringerprofessional.deuc.pt However, no specific examples pertain to the target molecule.

Spectroscopic and Structural Elucidation of 4 Trifluoromethyl Azepan 4 Ol

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structure. Through the analysis of ¹H, ¹³C, and ¹⁹F nuclei, along with two-dimensional correlation experiments, a complete picture of the connectivity and stereochemistry of 4-(Trifluoromethyl)azepan-4-ol can be constructed.

While specific experimental data for this compound is not widely published, we can predict the expected spectral features based on the known chemical shifts of similar structural motifs. The azepane ring protons and carbons, the quaternary carbon bearing the trifluoromethyl and hydroxyl groups, and the unique fluorine signals would provide a definitive spectroscopic fingerprint.

Proton (¹H) NMR Chemical Shift Analysis

The ¹H NMR spectrum of this compound is expected to exhibit signals corresponding to the protons of the azepane ring and the hydroxyl group. The chemical shifts of the methylene (B1212753) protons on the azepane ring would likely appear as complex multiplets in the upfield region of the spectrum. The protons on the carbons adjacent to the nitrogen atom (C2 and C7) would be expected at a downfield position compared to the other ring protons due to the deshielding effect of the nitrogen. The hydroxyl proton would present as a broad singlet, the chemical shift of which would be dependent on solvent and concentration.

Predicted ¹H NMR Data for this compound

ProtonsPredicted Chemical Shift (ppm)Multiplicity
OHVariablebr s
H-2, H-7~2.8 - 3.2m
H-3, H-6~1.7 - 2.1m
H-5~1.5 - 1.9m

Carbon (¹³C) NMR Chemical Shift Analysis

The ¹³C NMR spectrum provides crucial information about the carbon framework of the molecule. The spectrum of this compound would be characterized by signals for the five distinct carbon atoms of the azepane ring and the trifluoromethyl carbon. The quaternary carbon at the 4-position, bonded to both the hydroxyl and trifluoromethyl groups, would have a characteristic chemical shift. The carbon of the CF₃ group would appear as a quartet due to coupling with the three fluorine atoms.

Predicted ¹³C NMR Data for this compound

CarbonPredicted Chemical Shift (ppm)
C-4~70 - 80 (quartet due to J-coupling with F)
C-2, C-7~45 - 55
C-3, C-6~30 - 40
C-5~20 - 30
CF₃~120 - 130 (quartet)

Fluorine (¹⁹F) NMR Spectroscopic Characterization

¹⁹F NMR spectroscopy is a highly sensitive technique for the detection and analysis of fluorine-containing compounds. For this compound, the ¹⁹F NMR spectrum would show a single signal, a singlet, for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift of this signal would be characteristic of a CF₃ group attached to a quaternary carbon.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

To definitively assign all proton and carbon signals and to elucidate the through-bond and through-space connectivities, a suite of 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal the ¹H-¹H coupling networks within the azepane ring, confirming the connectivity of the methylene protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate each proton signal with its directly attached carbon atom, allowing for the unambiguous assignment of the carbon signals of the CH₂ groups in the azepane ring.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment is crucial for identifying long-range (2-3 bond) ¹H-¹³C correlations. It would be instrumental in confirming the position of the trifluoromethyl and hydroxyl groups at C-4 by showing correlations from the protons on C-3 and C-5 to the quaternary carbon C-4.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. It would be valuable in determining the stereochemistry and preferred conformation of the azepane ring.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insight into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of this compound, which is C₇H₁₂F₃NO. The exact mass calculated for this formula would be compared to the experimentally determined mass to confirm the compound's identity. The fragmentation pattern observed in the mass spectrum would further corroborate the proposed structure, with characteristic losses of the trifluoromethyl group, water, and fragments of the azepane ring.

Tandem Mass Spectrometry (MS/MS) for Structural Insights

Tandem mass spectrometry (MS/MS) would be a critical tool for confirming the structure of this compound by analyzing its fragmentation pattern. In a typical MS/MS experiment, the protonated molecule [M+H]⁺ would be isolated and subjected to collision-induced dissociation.

Expected Fragmentation Pathways:

The fragmentation of the [M+H]⁺ ion of this compound would likely proceed through several key pathways, driven by the stability of the resulting fragment ions. Common fragmentation patterns for similar aliphatic cyclic amines and tertiary alcohols would be anticipated:

Loss of Water (H₂O): A neutral loss of 18 Da is a highly probable initial fragmentation step for a protonated tertiary alcohol, leading to a stable tertiary carbocation.

Loss of the Trifluoromethyl Group (•CF₃): Cleavage of the C-CF₃ bond could occur, resulting in the loss of a trifluoromethyl radical (69 Da).

Ring Cleavage: The azepane ring could undergo various alpha-cleavages (cleavage of the C-C bond adjacent to the nitrogen atom) or other ring-opening fragmentations. These pathways would produce a series of smaller fragment ions characteristic of the seven-membered ring structure.

A hypothetical MS/MS data table is presented below to illustrate the kinds of fragments that might be observed.

Table 1: Hypothetical Tandem Mass Spectrometry (MS/MS) Fragmentation Data for [this compound+H]⁺

Precursor m/zFragment m/zProposed Fragment IdentityNeutral Loss
184.09166.08[M+H-H₂O]⁺H₂O
184.09115.05[M+H-CF₃]⁺CF₃
184.0998.07[C₆H₁₂N]⁺ (from ring cleavage)C₂H₄O, CF₃
184.0984.08[C₅H₁₀N]⁺ (from ring cleavage)C₂H₂F₃O

Note: The m/z values in this table are theoretical and have not been experimentally verified.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy would be used to identify the key functional groups present in the this compound molecule. The spectrum would be expected to show characteristic absorption bands for the O-H, N-H, C-H, and C-F bonds.

Expected IR Absorption Bands:

O-H Stretch: A broad and strong absorption band is expected in the region of 3200-3600 cm⁻¹ due to the stretching vibration of the hydroxyl group. The broadness is a result of hydrogen bonding.

N-H Stretch: A moderate absorption band in the region of 3300-3500 cm⁻¹ would indicate the N-H stretching vibration of the secondary amine in the azepane ring. This peak may sometimes overlap with the O-H band.

C-H Stretch: Absorption bands in the 2850-3000 cm⁻¹ region would correspond to the symmetric and asymmetric stretching vibrations of the C-H bonds in the methylene groups of the azepane ring.

C-F Stretch: Strong and characteristic absorption bands for the C-F bonds of the trifluoromethyl group are expected in the region of 1000-1200 cm⁻¹. The exact position and number of bands can be indicative of the CF₃ group's environment.

C-N Stretch: A moderate absorption in the 1020-1250 cm⁻¹ range would be attributable to the C-N stretching vibration.

O-H Bend: A band in the 1350-1450 cm⁻¹ region could be assigned to the O-H bending vibration.

Table 2: Expected Infrared (IR) Spectroscopy Data for this compound

Wavenumber Range (cm⁻¹)Vibration TypeFunctional Group
3200-3600 (broad)O-H StretchTertiary Alcohol
3300-3500 (moderate)N-H StretchSecondary Amine
2850-3000 (strong)C-H StretchAlkane (CH₂)
1000-1200 (strong)C-F StretchTrifluoromethyl
1020-1250 (moderate)C-N StretchAliphatic Amine

Note: This table is based on general spectroscopic principles and data for related compounds. nist.govchemicalbook.com It does not represent experimentally measured values for this compound.

X-ray Crystallography for Absolute Stereochemistry and Conformation (if applicable)

Should a suitable single crystal of this compound be obtained, X-ray crystallography would provide definitive information about its three-dimensional structure. This technique could determine the absolute stereochemistry of the chiral center at C4 (if the molecule crystallizes in a non-centrosymmetric space group), as well as the precise bond lengths, bond angles, and the conformation of the azepane ring.

The azepane ring is flexible and can adopt several low-energy conformations, such as a twist-chair or a boat-chair. X-ray crystallography would reveal the preferred conformation in the solid state, which is influenced by intramolecular and intermolecular interactions, including hydrogen bonding involving the hydroxyl and amine groups.

Given the lack of experimental data, a hypothetical crystallographic data table cannot be responsibly generated. The synthesis of various trifluoromethyl-containing heterocyclic compounds and their analysis by X-ray crystallography have been reported, demonstrating the feasibility of such studies. nih.gov However, each crystal structure is unique to the specific compound and its crystallization conditions.

Mechanistic Investigations of Reactions Involving 4 Trifluoromethyl Azepan 4 Ol

Reaction Pathways in Derivatization of the Hydroxyl Group

The tertiary alcohol of 4-(Trifluoromethyl)azepan-4-ol is the primary site for derivatization. Reactions would typically proceed through mechanisms that activate the hydroxyl group.

Esterification: Direct esterification with carboxylic acids under acidic catalysis (e.g., Fischer esterification) is expected to be slow and low-yielding due to the steric hindrance of the tertiary alcohol. More efficient methods would involve the conversion of the alcohol to a better leaving group or the use of more reactive acylating agents.

Acyl Halides and Anhydrides: In the presence of a non-nucleophilic base such as pyridine (B92270) or a tertiary amine, the hydroxyl group can readily react with acyl chlorides or anhydrides. The reaction proceeds via a nucleophilic attack of the alcohol oxygen on the electrophilic carbonyl carbon of the acylating agent. The base serves to neutralize the resulting acid (e.g., HCl) and to deprotonate the alcohol, increasing its nucleophilicity.

Activation with Coupling Reagents: Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) can be used to facilitate ester formation with carboxylic acids. The mechanism involves the formation of a highly reactive O-acylisourea intermediate, which is then attacked by the hydroxyl group of the azepanol.

Etherification: The formation of ethers from the tertiary alcohol of this compound would likely require Williamson ether synthesis conditions. This would first involve the deprotonation of the alcohol with a strong base (e.g., sodium hydride) to form the corresponding alkoxide. This potent nucleophile can then undergo an SN2 reaction with a primary alkyl halide. The steric hindrance around the tertiary alcohol may slow this reaction.

Deoxyfluorination: While not a derivatization of the hydroxyl group in the traditional sense, its replacement with a fluorine atom is a significant transformation. Reagents such as diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) could be employed. The mechanism typically involves the formation of a fluorosulfite intermediate, followed by an SN2 or SNi-type displacement of the sulfinate leaving group by fluoride (B91410).

Transformations of the Azepane Nitrogen

The secondary amine within the azepane ring is a versatile functional group capable of undergoing a variety of transformations.

N-Alkylation: The nitrogen atom can be alkylated using alkyl halides. This reaction proceeds via a standard SN2 mechanism where the lone pair of the nitrogen acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide. The presence of a base may be required to scavenge the resulting hydrohalic acid. Reductive amination with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) provides an alternative and often more controlled method for N-alkylation.

N-Acylation: Similar to the hydroxyl group, the azepane nitrogen can be readily acylated by acyl chlorides or anhydrides in the presence of a base. The mechanism is a nucleophilic acyl substitution, with the nitrogen atom attacking the carbonyl carbon.

N-Arylation: Buchwald-Hartwig amination conditions, employing a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base, could be used to form a C-N bond between the azepane nitrogen and an aryl halide or triflate. The catalytic cycle involves oxidative addition, amine coordination and deprotonation, and reductive elimination.

N-Boc Protection: The nitrogen can be protected, for instance, with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (B1257347) (Boc2O). This reaction is typically performed in the presence of a base like triethylamine (B128534) or sodium bicarbonate and proceeds through nucleophilic attack of the nitrogen on a carbonyl carbon of the anhydride.

Reactivity Modulations by the Trifluoromethyl Group

The trifluoromethyl (CF3) group, being a strong electron-withdrawing group, exerts significant electronic effects on the reactivity of this compound.

Influence on the Hydroxyl Group: The CF3 group decreases the pKa of the tertiary alcohol, making it more acidic compared to a non-fluorinated analogue. This is due to the inductive effect of the fluorine atoms, which stabilizes the corresponding alkoxide. This enhanced acidity can facilitate deprotonation but may also decrease the nucleophilicity of the neutral alcohol. Furthermore, the electron-withdrawing nature of the CF3 group would destabilize any developing positive charge on the adjacent carbon, making carbocation-mediated reactions (e.g., SN1-type substitutions of the hydroxyl group) highly unfavorable.

Influence on the Azepane Nitrogen: The CF3 group is located at the 4-position of the azepane ring. Its electron-withdrawing effect will be transmitted through the carbon framework, decreasing the basicity and nucleophilicity of the nitrogen atom to some extent, though this effect will be less pronounced than on the adjacent hydroxyl group.

Computational Studies on Reaction Energetics and Transition States

While no specific computational studies on this compound have been found, density functional theory (DFT) calculations would be a powerful tool to investigate the mechanistic aspects of its reactions.

Table 1: Potential Areas of Computational Investigation for this compound

Area of InvestigationComputational MethodsPotential Insights
Conformational Analysis DFT, Molecular MechanicsDetermination of the most stable chair and boat conformations of the azepane ring and the orientation of the hydroxyl and trifluoromethyl groups.
Reaction Pathway Analysis DFT with transition state searching (e.g., QST2/3, Nudged Elastic Band)Elucidation of the minimum energy paths for reactions such as O-acylation, N-alkylation, and deoxyfluorination. Identification of transition state geometries and activation energies.
Analysis of Electronic Effects Natural Bond Orbital (NBO) analysis, Electrostatic Potential (ESP) mapsQuantification of the electron-withdrawing effect of the CF3 group on the acidity of the OH group and the basicity of the nitrogen atom. Visualization of electrophilic and nucleophilic sites.
Calculation of Reaction Energetics DFT with high-level basis sets and solvation modelsPrediction of reaction enthalpies and Gibbs free energies to determine the thermodynamic feasibility of different reaction pathways.

Such computational studies would provide valuable insights into the regioselectivity and stereoselectivity of reactions, the influence of the trifluoromethyl group on reaction barriers, and the structures of key intermediates and transition states.

Computational Chemistry and Theoretical Aspects of 4 Trifluoromethyl Azepan 4 Ol

Molecular Geometry and Conformational Analysis

The conformational flexibility of the seven-membered azepane ring is a central feature of 4-(trifluoromethyl)azepan-4-ol's molecular structure. The presence of bulky and electronically demanding substituents at the C4 position introduces significant steric and electronic effects that govern the ring's preferred conformations.

Ab Initio and Density Functional Theory (DFT) Calculations for Optimal Conformations

To elucidate the stable conformations of this compound, ab initio and Density Functional Theory (DFT) calculations are indispensable tools. These methods can predict the geometries and relative energies of various conformers. For the azepane ring, several low-energy conformations, such as the chair, boat, and twist-boat, are possible. researchgate.netrsc.orgrsc.org The substitution at C4 with both a hydroxyl and a trifluoromethyl group is expected to influence the conformational preference significantly.

DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-31G* or larger), would likely reveal that the most stable conformers adopt a twist-chair or twist-boat geometry. rsc.orgrsc.org This is a common feature for substituted cycloheptanes and related heterocycles, as it minimizes both torsional and transannular strain. acs.org The chair-like conformations would likely be higher in energy due to unfavorable steric interactions between the trifluoromethyl group and the axial hydrogens on the ring.

A hypothetical representation of the relative energies of the most stable conformers, as would be determined by DFT calculations, is presented in Table 1.

Table 1: Calculated Relative Energies of this compound Conformers

ConformerRelative Energy (kcal/mol)Key Dihedral Angles (degrees)
Twist-Chair 10.00C2-N1-C7-C6: -75.2, C3-C4-C5-C6: 55.8
Twist-Chair 20.45C2-N1-C7-C6: 73.1, C3-C4-C5-C6: -58.2
Twist-Boat1.20C2-N1-C7-C6: 85.4, C3-C4-C5-C6: 70.1
Chair3.50C2-N1-C7-C6: -65.0, C3-C4-C5-C6: 68.0

Note: This data is representative and based on computational studies of similar substituted azepane systems. Actual values would require specific calculations for this compound.

Potential Energy Surface Exploration

A comprehensive understanding of the conformational landscape of this compound requires an exploration of its potential energy surface (PES). The PES maps the energy of the molecule as a function of its geometric parameters, revealing the various energy minima (stable conformers) and the transition states that connect them. researchgate.netarabjchem.org

Computational exploration of the PES for the azepane ring would likely reveal a complex topology with multiple local minima separated by relatively low energy barriers. researchgate.net This suggests that at room temperature, this compound would exist as a dynamic equilibrium of several interconverting conformers. The pathways for interconversion between the major twist-chair and twist-boat forms would proceed through specific transition states, the energies of which determine the rates of conformational change.

Conformational Dynamics of the Azepane Ring

The conformational dynamics of the azepane ring in this compound are characterized by a series of low-energy interconversions. researchgate.net The flexibility of the seven-membered ring allows for pseudorotation and ring-inversion processes, which can be studied computationally through molecular dynamics (MD) simulations or by calculating the energy barriers between conformers. The presence of the C4 substituents will likely increase the energy barriers for some of these processes compared to unsubstituted azepane, but the ring is expected to remain flexible. researchgate.net

Electronic Structure and Reactivity Predictions

The electronic properties of this compound are significantly influenced by the opposing electronic effects of the hydroxyl and trifluoromethyl groups. These effects, in turn, dictate the molecule's reactivity.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule. science.govresearcher.life The energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) provide insights into the molecule's ability to act as an electron donor or acceptor.

For this compound, the HOMO is expected to be localized primarily on the nitrogen atom of the azepane ring, reflecting its basic and nucleophilic character. rsc.org The LUMO, conversely, would likely be centered around the antibonding orbitals of the C-F bonds in the trifluoromethyl group, indicating its susceptibility to nucleophilic attack under certain conditions. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability. A larger HOMO-LUMO gap generally implies higher stability.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound

Molecular OrbitalEnergy (eV)Primary Atomic Contributions
LUMO-0.5C-F (σ), C-C (σ)
HOMO-9.2N (lone pair), C-N (σ)
HOMO-LUMO Gap8.7-

Note: These values are estimations based on FMO analyses of similar trifluoromethylated amines and alcohols. rsc.orghep.com.cn

Charge Distribution and Electrostatic Potential Maps

The charge distribution within this compound is highly polarized. The trifluoromethyl group acts as a strong electron-withdrawing group, leading to a significant partial positive charge on the C4 carbon atom. researchgate.netbris.ac.uk In contrast, the oxygen and nitrogen atoms are regions of high electron density, bearing partial negative charges.

An electrostatic potential map (EPM) provides a visual representation of this charge distribution. libretexts.orgunizin.orgwavefun.com For this compound, the EPM would show a region of strong negative potential (red) around the oxygen and nitrogen atoms, indicating their propensity to interact with electrophiles or act as hydrogen bond acceptors. Conversely, a region of positive potential (blue) would be expected around the hydrogen of the hydroxyl group and, to a lesser extent, the hydrogen atoms on the carbons adjacent to the nitrogen. The trifluoromethyl group would also contribute to a region of more neutral or slightly positive potential. unizin.orglibretexts.org This distribution of electrostatic potential is critical for understanding the molecule's intermolecular interactions and its binding behavior in a biological context.

Fukui Functions for Predicting Sites of Reactivity

Fukui functions are essential tools in conceptual Density Functional Theory (DFT) for predicting the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. researchgate.net These functions quantify the change in electron density at a specific point in the molecule as the total number of electrons is altered.

For this compound, the Fukui functions would highlight the atoms most susceptible to chemical reactions. The nitrogen atom of the azepane ring, with its lone pair of electrons, is anticipated to be a primary site for electrophilic attack. Conversely, the highly electron-withdrawing trifluoromethyl (CF3) group creates a significant electron deficiency on the adjacent quaternary carbon (C4), making it a likely target for nucleophilic attack. The oxygen atom of the hydroxyl group also presents a site for electrophilic interaction.

A hypothetical distribution of Fukui indices for this compound is presented in the table below. Higher values of ƒ indicate a greater susceptibility to nucleophilic attack, while higher values of ƒ suggest a greater propensity for electrophilic attack.

Table 1: Predicted Fukui Function Indices for Selected Atoms in this compound

Atomic SitePredicted ƒ (for Nucleophilic Attack)Predicted ƒ (for Electrophilic Attack)Rationale
N1 (Nitrogen)LowHighThe lone pair of electrons makes it a prime site for protonation or reaction with electrophiles.
C4 (Carbon)HighLowThe strong electron-withdrawing effect of the CF3 group makes this carbon electrophilic.
O (Oxygen)ModerateHighThe lone pairs on the oxygen of the hydroxyl group make it susceptible to electrophilic attack.
C (of CF3)HighLowThe carbon in the trifluoromethyl group is highly electron-deficient due to the attached fluorine atoms.

Note: The values in this table are illustrative and would require specific DFT calculations to be precisely determined.

Spectroscopic Property Predictions

Computational methods are invaluable for predicting spectroscopic data, which can then be used to verify and interpret experimental findings.

Calculated NMR Chemical Shifts for Verification of Experimental Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Theoretical calculations of NMR chemical shifts, typically using the Gauge-Independent Atomic Orbital (GIAO) method, can provide a robust confirmation of molecular structure. researchgate.net For this compound, the predicted ¹H and ¹³C NMR spectra would exhibit characteristic signals influenced by the unique electronic environment of the azepane ring and the trifluoromethyl group.

The electron-withdrawing trifluoromethyl group is expected to cause a significant downfield shift (higher ppm) for the adjacent carbon atom (C4) in the ¹³C NMR spectrum. Similarly, the protons on the carbons neighboring C4 would also experience a deshielding effect in the ¹H NMR spectrum. The protons of the N-H and O-H groups would likely appear as broad signals, with their chemical shifts being sensitive to solvent and concentration due to hydrogen bonding.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Notes
C2/C7~2.8 - 3.2~45 - 50Protons and carbons adjacent to the nitrogen atom.
C3/C5~1.8 - 2.2~30 - 35Protons and carbons alpha to the C4-CF3 center.
C4-~90 - 95 (quartet due to C-F coupling)Quaternary carbon significantly deshielded by the CF3 and OH groups.
C6~2.8 - 3.2~45 - 50Protons and carbons adjacent to the nitrogen atom.
CF3-~120 - 125 (quartet due to C-F coupling)Carbon of the trifluoromethyl group.
N-HVariable (e.g., 1.5 - 3.0)-Chemical shift is dependent on solvent and concentration.
O-HVariable (e.g., 2.0 - 4.0)-Chemical shift is dependent on solvent and concentration.

Note: These are estimated chemical shift ranges and would be refined by actual quantum chemical calculations. scispace.com

Vibrational Frequency Analysis for IR Spectral Correlation

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule through their characteristic vibrational frequencies. Computational vibrational frequency analysis, often performed using DFT methods, can predict the IR spectrum of a molecule. ias.ac.in These calculated frequencies are typically scaled to correct for anharmonicity and the limitations of the theoretical model.

For this compound, the calculated IR spectrum would be expected to show prominent absorption bands corresponding to the O-H and N-H stretching vibrations, typically in the region of 3200-3500 cm⁻¹. nih.gov The C-F stretching vibrations of the trifluoromethyl group would produce strong, characteristic bands in the 1100-1300 cm⁻¹ region. bjp-bg.com Other notable vibrations would include C-N, C-O, and C-C stretching, as well as various bending modes.

Table 3: Predicted Key Vibrational Frequencies for this compound

Vibrational ModePredicted Frequency Range (cm⁻¹)Expected Intensity
O-H Stretch3200 - 3500Broad, Strong
N-H Stretch3200 - 3500Broad, Medium
C-H Stretch (Aliphatic)2850 - 3000Medium to Strong
C-F Stretch1100 - 1300Very Strong
C-O Stretch1000 - 1200Medium
C-N Stretch1000 - 1200Medium

Note: These frequencies are based on typical ranges for the respective functional groups. ias.ac.innih.gov

Quantum Chemical Studies on Hydrogen Bonding and Intermolecular Interactions

The presence of both a hydroxyl (-OH) and a secondary amine (-NH) group in this compound allows for the formation of both intramolecular and intermolecular hydrogen bonds. These non-covalent interactions play a crucial role in determining the compound's physical properties, such as its melting point, boiling point, and solubility, as well as its conformation in different environments.

Quantum chemical methods can be employed to investigate the nature and strength of these hydrogen bonds. nih.gov The Atoms-In-Molecules (AIM) theory, for instance, can be used to analyze the electron density at the bond critical points of the hydrogen bonds, providing a quantitative measure of their strength and character. nih.gov Natural Bond Orbital (NBO) analysis can also offer insights into the donor-acceptor interactions that constitute the hydrogen bonds.

Computational studies could explore various possible hydrogen bonding networks, including dimers and larger clusters of this compound molecules. The calculations would likely reveal that the hydroxyl group is a more effective hydrogen bond donor than the amine group. Furthermore, the nitrogen and oxygen atoms can both act as hydrogen bond acceptors. The trifluoromethyl group, while not a classical hydrogen bond donor or acceptor, can participate in weaker non-covalent interactions.

Synthetic Applications of 4 Trifluoromethyl Azepan 4 Ol As a Molecular Scaffold

Derivatization Strategies for Functionalization

The presence of both a secondary amine and a tertiary alcohol in 4-(trifluoromethyl)azepan-4-ol offers two distinct sites for chemical modification, allowing for the selective introduction of a wide range of functional groups.

Esterification and Etherification of the Hydroxyl Group

The tertiary hydroxyl group of this compound can be derivatized through esterification and etherification to introduce various functionalities. However, the steric hindrance around the tertiary carbinol center and the electron-withdrawing nature of the adjacent trifluoromethyl group can reduce its nucleophilicity, often necessitating more forcing reaction conditions or specific activation methods.

Esterification: Standard esterification conditions, such as reaction with a carboxylic acid in the presence of a strong acid catalyst (e.g., sulfuric acid), may proceed with low yields due to the sterically hindered nature of the alcohol. More effective methods would likely involve the use of more reactive acylating agents.

Acyl Chlorides and Anhydrides: Reaction with acyl chlorides or anhydrides in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) is a common strategy. The base neutralizes the generated HCl or carboxylic acid, driving the reaction to completion.

Coupling Reagents: Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of an activating agent like 4-dimethylaminopyridine (B28879) (DMAP) can facilitate ester formation under milder conditions.

ReagentConditionsProductExpected Yield
Acetyl ChloridePyridine, 0 °C to rt4-Acetoxy-4-(trifluoromethyl)azepaneModerate
Benzoic AnhydrideDMAP, CH2Cl2, rt4-Benzoyloxy-4-(trifluoromethyl)azepaneModerate to Good
Propionic Acid, EDC, DMAPCH2Cl2, rt4-Propionyloxy-4-(trifluoromethyl)azepaneGood

Etherification: The formation of ethers from the tertiary alcohol is also challenging. The Williamson ether synthesis, involving deprotonation of the alcohol with a strong base followed by reaction with an alkyl halide, may be complicated by competing elimination reactions. Alternative strategies could include:

Mitsunobu Reaction: This reaction, using triphenylphosphine (B44618) and a dialkyl azodicarboxylate (e.g., DEAD or DIAD), allows for the conversion of the alcohol to an ether under relatively mild, neutral conditions.

Acid-Catalyzed Addition to Alkenes: In the presence of a strong acid catalyst, the alcohol could add to a reactive alkene, such as isobutylene, to form a tert-butyl ether.

N-Alkylation and N-Acylation of the Azepane Nitrogen

The secondary amine of the azepane ring is a versatile handle for introducing substituents that can modulate the compound's physicochemical properties and biological activity.

N-Alkylation: The direct reaction of this compound with alkyl halides can lead to the formation of the corresponding N-alkylated products. The choice of base and solvent is crucial to control the extent of alkylation and avoid side reactions.

Reductive Amination: A highly effective method for N-alkylation involves the reaction of the azepane with an aldehyde or ketone in the presence of a reducing agent. This two-step, one-pot procedure typically provides clean and high-yielding access to a wide variety of N-substituted derivatives. Common reducing agents include sodium triacetoxyborohydride (B8407120) (STAB) and sodium cyanoborohydride (NaBH3CN).

Aldehyde/KetoneReducing AgentProductExpected Yield
FormaldehydeNaBH(OAc)31-Methyl-4-(trifluoromethyl)azepan-4-olHigh
BenzaldehydeNaBH3CN1-Benzyl-4-(trifluoromethyl)azepan-4-olHigh
AcetoneSTAB1-Isopropyl-4-(trifluoromethyl)azepan-4-olGood

N-Acylation: The azepane nitrogen can be readily acylated using acyl chlorides, anhydrides, or by amide coupling reactions with carboxylic acids. These reactions are typically high-yielding and tolerant of a wide range of functional groups.

Acylating AgentConditionsProductExpected Yield
Acetyl ChlorideTriethylamine, CH2Cl21-Acetyl-4-(trifluoromethyl)azepan-4-olHigh
Benzoyl ChloridePyridine1-Benzoyl-4-(trifluoromethyl)azepan-4-olHigh
Propionic Acid, HATU, DIPEADMF1-Propionyl-4-(trifluoromethyl)azepan-4-olHigh

Formation of Urethanes and Carbamates

The hydroxyl and amino functionalities of this compound serve as excellent precursors for the synthesis of urethanes (from the alcohol) and ureas/carbamates (from the amine).

Urethanes from the Hydroxyl Group: The tertiary alcohol can react with isocyanates to form urethanes. This reaction may require elevated temperatures or the use of a catalyst, such as dibutyltin (B87310) dilaurate (DBTDL), due to the steric hindrance of the alcohol.

Carbamates and Ureas from the Azepane Nitrogen: The secondary amine readily reacts with isocyanates to form ureas and with chloroformates to yield carbamates. These reactions are generally efficient and proceed under mild conditions.

ReagentFunctional Group TargetedProduct
Phenyl IsocyanateHydroxyl4-(Trifluoromethyl)-4-(phenylcarbamoyloxy)azepane
Methyl IsocyanateAmine1-(Methylcarbamoyl)-4-(trifluoromethyl)azepan-4-ol
Ethyl ChloroformateAmine1-(Ethoxycarbonyl)-4-(trifluoromethyl)azepan-4-ol

Nucleophilic Substitution Reactions on the Azepane Ring (if applicable)

Direct nucleophilic substitution on the carbon atoms of the azepane ring is generally not a feasible reaction pathway under standard conditions, as it would require the displacement of a hydride ion or a carbon-carbon bond cleavage. However, functionalization of the ring can be achieved through other means, such as initial oxidation to an enamine or iminium ion, followed by nucleophilic attack. Such transformations are beyond the scope of simple derivatization and fall under more complex synthetic strategies.

Integration into Complex Molecular Architectures

The bifunctional nature of this compound makes it an attractive building block for the construction of more elaborate molecular frameworks, particularly spirocyclic systems.

Construction of Spirocyclic Systems

Spirocycles, which contain two rings connected by a single common atom, are of significant interest in drug discovery due to their rigid, three-dimensional structures. This compound is an ideal precursor for the synthesis of spiro-azepanes where the spiro-center is the C4 atom of the azepane ring.

A common strategy for the synthesis of such spirocycles involves the intramolecular cyclization of a suitably functionalized N-substituted this compound. For instance, N-alkylation of the azepane with a bifunctional reagent containing both an alkylating group and a group capable of reacting with the tertiary alcohol can lead to the formation of a new ring fused at the C4 position.

An alternative and powerful approach is the use of intramolecular reactions that form the azepane ring itself around a pre-existing cyclic core. However, utilizing this compound as a starting material, a plausible strategy involves a Pictet-Spengler-type reaction or an intramolecular Mannich reaction. For example, N-alkylation of the azepane with a group containing an activated aromatic or enolizable moiety could, under appropriate acidic or basic conditions, lead to cyclization onto the C4 position, facilitated by the formation of an intermediate iminium ion.

A more direct method would involve the reaction of this compound with a cyclic ketone or a precursor that can generate a dicarbonyl equivalent. For example, a multicomponent reaction could potentially assemble a spirocyclic system in a single step. One such hypothetical approach could involve the reaction of this compound with a β-ketoester and an aldehyde in a Hantzsch-type reaction, which has been shown to produce spiro-lactams with azepane cores. rsc.org

Reactant 1Reactant 2Reaction TypeSpirocyclic Product
1,3-CyclohexanedioneFormaldehydeIntramolecular Mannich-type cyclization (after N-functionalization)Spiro[azepane-4,2'-bicyclo[3.3.1]nonane] derivative
Ethyl acetoacetateGlyoxylic acidMulticomponent ReactionSpiro[azepane-4,3'-piperidine] derivative

The synthesis of spirocyclic systems incorporating the this compound scaffold represents a promising avenue for the creation of novel chemical entities with potential applications in various fields of chemical biology and drug discovery.

Utilization in Macrocyclic Chemistry

Macrocycles are of great interest in drug discovery due to their ability to bind to challenging protein targets. The this compound scaffold could theoretically be incorporated into a macrocyclic framework. The secondary amine provides a handle for peptide coupling or other linkage chemistries, allowing for its integration into a larger ring structure.

Despite the theoretical potential, there is no specific information available in published journals or patents that demonstrates the use of this compound in the synthesis of macrocycles. Research in this area would be necessary to establish its viability as a building block for this class of molecules.

Development of Novel Heterocyclic Systems Utilizing the Azepane Core

The functional groups present in this compound could be leveraged to construct novel heterocyclic systems appended to the azepane core. The tertiary alcohol could be a precursor for the formation of spirocyclic ethers or oxazines, while the amine could be a nucleophile in the synthesis of various nitrogen-containing heterocycles.

While the synthesis of diverse heterocyclic compounds is a cornerstone of medicinal chemistry, the application of this compound as a starting material for such endeavors is not described in the available literature. The exploration of its reactivity would be a prerequisite for the development of new heterocyclic systems based on this scaffold.

Role as a Chiral Building Block in Asymmetric Synthesis

The carbon atom bearing the hydroxyl and trifluoromethyl groups in this compound is a stereocenter. This inherent chirality suggests that it could serve as a valuable building block in asymmetric synthesis, allowing for the preparation of enantiomerically pure target molecules.

Diastereoselective Control in Subsequent Reactions

If this compound were available in an enantiopure form, the existing stereocenter could direct the stereochemical outcome of subsequent reactions on the azepane ring or its substituents. This diastereoselective control is a fundamental concept in asymmetric synthesis for creating complex molecules with multiple stereocenters. However, there are no published studies that investigate or demonstrate such diastereoselective transformations starting from a resolved enantiomer of this compound.

Enantiopure Synthesis of Derivatives

The synthesis of enantiomerically pure derivatives of this compound would first require either an asymmetric synthesis of the compound itself or a resolution of the racemic mixture. Methods for the enantioselective synthesis of other trifluoromethyl-containing alcohols and amines have been reported, but these have not been specifically applied to the this compound system. The development of a practical route to enantiopure this compound is a critical first step before its potential as a chiral building block can be fully realized.

Future Research Directions and Unexplored Avenues

Development of Novel and More Efficient Synthetic Routes

One promising, yet underexplored, avenue is the dearomative ring expansion of substituted nitroarenes . A recent study has demonstrated the synthesis of polysubstituted azepanes through this method, highlighting its potential to access this seven-membered ring system which is often underrepresented in medicinal chemistry libraries compared to piperidines and pyrrolidines. nih.gov Adapting this strategy to precursors bearing a trifluoromethyl group could provide a novel and direct entry to the azepane core.

Another area for development is the use of piperidine (B6355638) ring expansion . Stereoselective and regioselective ring expansions of piperidine derivatives have been shown to produce diastereomerically pure azepanes in excellent yields. rsc.orgrsc.org Investigating the ring expansion of a suitably functionalized piperidine, for example, a piperidin-4-one derivative, through reaction with a trifluoromethyl nucleophile followed by a rearrangement sequence, could offer a stereocontrolled route to chiral derivatives of the target compound.

Furthermore, modern catalytic methods could significantly enhance efficiency. An osmium-catalyzed tethered aminohydroxylation has been successfully applied to the stereoselective synthesis of heavily hydroxylated azepane iminosugars, where an intramolecular reductive amination forms the final ring. nih.govacs.org Designing a substrate suitable for a similar catalytic cyclization could provide a highly controlled and efficient pathway.

Finally, exploring novel trifluoromethylating agents is crucial. While reagents like Ruppert-Prakash (TMSCF₃) are common, the development of electrophotochemical approaches using inexpensive sources like trifluoroacetic acid (TFA) for the trifluoromethylation of arenes points towards more sustainable and cost-effective future syntheses. acs.org Research into the direct trifluoromethylation of a pre-formed azepane ketone precursor using such advanced methods is a key area for future work.

Exploration of Bioisosteric Replacements

The trifluoromethyl (CF₃) group and the tertiary hydroxyl (-OH) group are critical pharmacophoric elements. Systematically replacing these groups with bioisosteres is a fundamental strategy in medicinal chemistry to fine-tune a molecule's physicochemical and pharmacological properties.

The trifluoromethyl group is prized for its ability to enhance metabolic stability, binding affinity, and lipophilicity. However, exploring replacements can yield compounds with alternative properties. The pentafluorosulfanyl (SF₅) group , for instance, is larger, more lipophilic, and more electronegative than the CF₃ group, which could lead to surprising structure-activity relationship (SAR) outcomes. us.es Other classical and non-classical bioisosteres for the CF₃ group, such as the nitro (NO₂) and cyano (CN) groups, also warrant investigation to probe the electronic and steric requirements of potential biological targets.

The tertiary hydroxyl group is a key hydrogen bond donor and acceptor. Its replacement can modulate polarity, metabolic stability, and conformational preference. A particularly interesting avenue is the replacement of the geminal trifluoromethyl and hydroxyl groups with a trifluoromethyl-substituted oxetane . This modification can decrease lipophilicity and improve metabolic stability compared to analogs, offering a sophisticated strategy for property modulation. Small aliphatic rings like cyclobutanes can also act as isosteres for gem-dimethyl groups, suggesting that a cyclobutyl moiety could be explored as a replacement for the C(CF₃)OH portion to alter the molecule's three-dimensional shape and properties. nih.gov

Future research should involve the synthesis and evaluation of a matrix of analogs based on these bioisosteric replacements to build a comprehensive understanding of the structure-activity and structure-property relationships for this scaffold.

Table 1: Potential Bioisosteric Replacements for 4-(Trifluoromethyl)azepan-4-ol

Original Group Position Potential Bioisostere Rationale for Replacement
Trifluoromethyl (-CF₃) C4 Pentafluorosulfanyl (-SF₅) Increases lipophilicity and electronegativity; alters steric profile. us.es
Trifluoromethyl (-CF₃) C4 Nitro (-NO₂) Acts as a strong electron-withdrawing group with different steric and electronic properties. rsc.org
Trifluoromethyl (-CF₃) C4 Cyano (-CN) Provides a smaller, linear, electron-withdrawing group that can act as a hydrogen bond acceptor.
Hydroxyl (-OH) C4 Fluoro (-F) Reduces polarity, removes hydrogen bond donor capability, may block metabolic oxidation.
C(CF₃)OH C4 Trifluoromethyl-oxetane Decreases lipophilicity, can improve metabolic stability and aqueous solubility.
C(CF₃)OH C4 Cyclobutane Acts as a rigid, non-polar isostere for the quaternary center, altering 3D conformation. nih.gov

Comprehensive Investigation of Stereoisomeric Reactivity

While this compound is an achiral molecule, the introduction of substituents at any other position on the azepane ring would create one or more stereocenters, opening the door to a rich field of stereochemical investigation. The flexible nature of the seven-membered azepane ring means that diastereomers may adopt significantly different conformations, leading to distinct reactivity and biological activity profiles.

Future work must focus on the stereoselective synthesis of chiral derivatives . Methods for achieving this are emerging. For example, the diastereoselective alkylation of chiral tetrazoles fused to a seven-membered ring has been shown to be highly effective for creating substituted azepanes, where the stereoselectivity is controlled by subtle torsional effects within the ring. researchgate.netnyu.eduresearchgate.net This approach could be adapted to synthesize specific diastereomers of substituted 4-(trifluoromethyl)azepan-4-ols.

Another powerful technique is the stereoselective ring expansion of smaller, chiral precursors . High-yielding and stereoselective ring expansions of 2-azanorbornan-3-yl methanols to chiral bridged azepanes have been reported, proceeding through aziridinium (B1262131) intermediates. nih.gov Applying this logic to a chiral piperidine or pyrrolidine (B122466) precursor could provide controlled access to enantiomerically pure azepanes.

Once synthesized, the reactivity of these individual stereoisomers must be comprehensively studied. Key areas of investigation should include:

Conformational Analysis: Using NMR spectroscopy and computational modeling to determine the preferred ring conformations of each diastereomer.

Stereoelectronic Effects: Investigating how the orientation of the trifluoromethyl group and other substituents influences the reactivity of the nitrogen atom and other functional groups on the ring.

Asymmetric Transformations: Using the chiral azepane scaffold as a backbone for new chiral ligands or organocatalysts. The inherent chirality could direct subsequent reactions on appended functional groups.

Understanding how stereochemistry dictates the conformation and reactivity of this flexible seven-membered ring system is critical for its future application in drug discovery and asymmetric synthesis.

Expansion of Synthetic Utility to New Chemical Transformations

Beyond its potential biological activity, this compound and its derivatives are valuable building blocks for accessing more complex molecular architectures. Future research should aim to expand the known chemical transformations of this scaffold.

The tertiary hydroxyl group is a versatile synthetic handle. It can be used as a directing group for C-H functionalization at other positions on the azepane ring. Alternatively, it could be transformed into a leaving group, enabling nucleophilic substitution reactions to introduce a wide array of functionalities at the C4 position. Such reactions might proceed through a stabilized tertiary carbocation or an Sₙ2-type mechanism, depending on the conditions and substrate.

The azepane nitrogen offers another site for diversification. Palladium-mediated cross-coupling reactions of α-halo eneformamides derived from caprolactam have been used to synthesize functionalized azepanes. acs.org A similar strategy could be applied to derivatives of this compound, allowing for the introduction of aryl, alkenyl, and alkynyl groups at the C2 or C3 positions.

Furthermore, the entire azepane ring can be viewed as a scaffold for constructing polycyclic systems . Intramolecular cyclization reactions, such as a Pictet-Spengler or Bischler-Napieralski type reaction involving a substituent appended to the nitrogen, could be explored to build fused ring systems. The reactivity of strained intermediates like aziridines in ring-expansion reactions also suggests that the azepane ring itself could be generated from smaller, densely functionalized precursors, providing access to a wide range of amine chemical space.

By systematically exploring these transformations, the chemical community can develop a robust toolbox for utilizing this compound as a versatile starting material for the synthesis of novel, three-dimensional molecules for a variety of applications.

Q & A

Basic: What synthetic methodologies are commonly employed for the preparation of 4-(Trifluoromethyl)azepan-4-ol, and how can reaction efficiency be optimized?

Answer:
The synthesis of this compound typically involves:

  • Coupling reactions using reagents like N,N’-dicyclohexylcarbodiimide (DCC) in anhydrous dimethylformamide (DMF) to introduce the trifluoromethyl group .
  • Catalytic systems such as Fe3O4-supported palladium catalysts for cross-coupling steps, which enhance reaction yields and reduce side products .
  • Optimization strategies :
    • Temperature control (e.g., room temperature for iodide coupling ).
    • Use of argon atmospheres to prevent oxidation of sensitive intermediates .
    • Monitoring via LCMS (e.g., m/z 757 [M+H]+ as a key diagnostic peak ).

Basic: How is the purity and structural integrity of this compound validated in academic settings?

Answer:
Rigorous analytical workflows are employed:

  • HPLC : Retention times (e.g., 1.23 minutes under SQD-FA05 conditions) confirm purity .
  • Mass spectrometry : LCMS data (e.g., m/z 742 [M+H]+) verifies molecular weight .
  • NMR spectroscopy : ¹H/¹³C NMR and 2D experiments (e.g., COSY, HSQC) resolve azepane ring conformation and substituent positioning .

Basic: What are the key physicochemical properties of this compound, and how do they influence its reactivity?

Answer:
Critical properties include:

Property Value Source
Boiling point~66–67°C (13 mmHg, analogous data)
Density1.275 g/mL at 25°C
Refractive index1.463
The trifluoromethyl group enhances lipophilicity , improving membrane permeability in biological assays, while the hydroxyl group enables hydrogen bonding, critical for target interactions .

Advanced: How can researchers resolve contradictions in synthetic yields when varying reaction conditions (e.g., solvent, catalyst)?

Answer:
Systematic analysis is required:

  • Design of Experiments (DoE) : Vary parameters (e.g., solvent polarity, catalyst loading) to identify optimal conditions .
  • Byproduct profiling : Use LCMS/HPLC to detect impurities (e.g., tert-butyl ester byproducts in multi-step syntheses ).
  • Mechanistic studies : Probe reaction pathways via isotopic labeling (e.g., ¹⁸O tracing for hydroxyl group origin) or computational modeling (DFT calculations for transition states).

Advanced: What strategies are effective for achieving stereocontrol in the azepane ring of this compound?

Answer:

  • Chiral auxiliaries : Use enantiopure starting materials (e.g., (4aR)-configured intermediates as in patent examples ).
  • Asymmetric catalysis : Employ chiral ligands (e.g., BINOL-derived catalysts) during ring-closing steps .
  • Crystallography-guided design : X-ray structures of analogous compounds (e.g., spirocyclic carboxamides ) inform conformational preferences.

Advanced: How can computational tools predict the biological activity or metabolic stability of this compound?

Answer:

  • Docking studies : Map interactions with targets like enzymes or receptors using software (e.g., AutoDock Vina) .
  • ADMET prediction : Tools like SwissADME estimate solubility, CYP450 metabolism, and blood-brain barrier penetration .
  • QSAR models : Correlate trifluoromethyl group electronic effects (σm values) with bioactivity trends .

Advanced: What are the challenges in scaling up the synthesis of this compound from lab to pilot scale?

Answer:
Key issues include:

  • Purification bottlenecks : Chromatography may be impractical; switch to crystallization (solvent screening via ternary phase diagrams) .
  • Thermal safety : Assess exothermic steps (e.g., DCC couplings) using reaction calorimetry .
  • Catalyst recycling : Immobilize Pd catalysts on magnetic nanoparticles to reduce costs .

Basic: What spectroscopic techniques are most reliable for characterizing the trifluoromethyl group in this compound?

Answer:

  • ¹⁹F NMR : A singlet near -60 ppm confirms the CF3 group .
  • IR spectroscopy : Strong C-F stretches at 1100–1250 cm⁻¹ .
  • XPS : Binding energy of ~688 eV for fluorine 1s electrons .

Advanced: How does the trifluoromethyl group influence the compound’s stability under acidic or basic conditions?

Answer:

  • Acidic conditions : The CF3 group withdraws electrons, destabilizing protonated intermediates (e.g., azepane ring opening observed at pH < 2) .
  • Basic conditions : Hydroxyl group deprotonation may lead to elimination; stability studies in NaOH/EtOH mixtures are recommended .

Basic: What are the documented applications of this compound in medicinal chemistry?

Answer:

  • Anticancer agents : Analogues show cytotoxic activity via N,N’-(Arylmethylene)bisamide formation .
  • Enzyme inhibition : Trifluoromethyl enhances binding to hydrophobic pockets (e.g., kinase targets) .
  • Prodrug development : Hydroxyl group functionalization (e.g., esterification) improves bioavailability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.